molecular formula C₉H₈O₃ B151864 Carbic anhydride CAS No. 129-64-6

Carbic anhydride

Cat. No.: B151864
CAS No.: 129-64-6
M. Wt: 164.16 g/mol
InChI Key: KNDQHSIWLOJIGP-UMRXKNAASA-N
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Mechanism of Action

Target of Action

Carbic anhydride, also known as endo-Himic acid anhydride , primarily targets molecules that can act as nucleophiles, such as water, alcohols, and amines . These molecules play a crucial role in various biochemical reactions, serving as the starting point for the synthesis of a wide range of compounds.

Mode of Action

This compound interacts with its targets through a process known as nucleophilic acyl substitution . The general mechanism involves four steps :

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific nucleophile it reacts with. For instance, when reacting with water, it forms a carboxylic acid . When reacting with an alcohol or amine, it forms an ester or amide, respectively . These products could potentially influence a variety of cellular processes, depending on their specific chemical structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles and a suitable base is necessary for its reaction . Moreover, temperature can affect the equilibrium between this compound and its reaction products

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbic anhydride is typically synthesized through the Diels-Alder reaction between cyclopentadiene and maleic anhydride . This reaction is carried out in an organic solvent such as benzene at temperatures ranging from 20°C to 60°C, resulting in high yields of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves the same Diels-Alder reaction but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The product is then purified through recrystallization from solvents like petroleum ether .

Chemical Reactions Analysis

Types of Reactions: Carbic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, often under acidic or basic conditions.

    Esterification: Alcohols in the presence of a catalyst such as sulfuric acid.

    Amidation: Amines, typically under mild heating.

    Reduction: Lithium aluminium hydride in anhydrous ether.

Major Products:

    Hydrolysis: Dicarboxylic acid.

    Esterification: Esters.

    Amidation: Amides.

    Reduction: Primary alcohols.

Comparison with Similar Compounds

    Maleic Anhydride: Used in the production of unsaturated polyester resins.

    Phthalic Anhydride: Utilized in the manufacture of plasticizers and dyes.

    Succinic Anhydride: Employed in the synthesis of pharmaceuticals and agrochemicals.

Carbic anhydride’s unique bicyclic structure makes it particularly useful in applications requiring high reactivity and stability .

Properties

IUPAC Name

(1S,2R,6S,7R)-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5+,6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDQHSIWLOJIGP-UMRXKNAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051647
Record name Carbic anhydride
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Molecular Weight

164.16 g/mol
Source PubChem
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Physical Description

Solid; [Aldrich MSDS]
Record name Himic anhydride
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CAS No.

129-64-6
Record name Carbic anhydride
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Record name Carbic anhydride
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Record name Carbic anhydride
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Record name Endo-3,6-methylene-1,2,3,6-tetrahydrophthalic anhydride
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Record name CARBIC ANHYDRIDE
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Synthesis routes and methods I

Procedure details

That is, Diels-Alder reaction between cyclopentadiene (CPD) and maleic anhydride, which gives 5-norbornene-2,3-dicarboxylic anhydride (NDA). Then, the oxidation of NDA for conversion into 1,2,3,4-cyclopentanetetracarboxylic acid (CPTC). Finally, the dehydration of CPTC to give the desired cis, cis, cis-CPDA.
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Synthesis routes and methods II

Procedure details

The Diels-Alder adduct from cyclopentadiene and maleic anhydride, endo-cis-5-norbornene-2,3-dicarboxylic anhydride, m.p. 165° C., was heated at 220° C. for 4 hours. On cooling the product solidified with a melting point of 101° C. The crude reaction product was recrystallized from benzene three times to isolate exo-cis-5-norbornene-2,3-dicarboxylic anhydride, m.p. 141° C., in 25% yield.
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endo-cis-5-norbornene-2,3-dicarboxylic anhydride
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Synthesis routes and methods III

Procedure details

A solution of bicyclo[2. 2. 1]hept-5-ene-2,3-dicarboxylic anhydride in toluene is prepared by reacting 1960 grams (20 moles) of maleic anhydride dissolved in 3000 grams of toluene with 1320 grams (20 moles) of cyclopentadiene at a reaction temperature in the range of from about 70° to 75°C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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